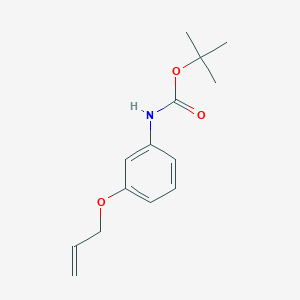
Tert-butyl 3-(allyloxy)phenylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 3-(allyloxy)phenylcarbamate, also known as Boc-3-(allyloxy)phenylalanine, is a chemical compound that has gained significant attention in the field of medicinal chemistry. This compound is a derivative of phenylalanine, an essential amino acid, and has been used in various scientific research applications due to its unique properties and potential therapeutic benefits.
Mecanismo De Acción
The mechanism of action of Tert-butyl 3-(allyloxy)phenylcarbamate is not fully understood. However, it is believed to work by inhibiting specific enzymes or proteins involved in disease pathways, leading to a reduction in disease symptoms.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been found to be a potent inhibitor of specific enzymes, which has led to its potential use as a therapeutic agent. Additionally, it has been shown to have low toxicity and good pharmacokinetic properties, making it an attractive candidate for further development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Tert-butyl 3-(allyloxy)phenylcarbamate is its versatility in scientific research applications. It can be used in various fields, including medicinal chemistry, biochemistry, and pharmacology. Additionally, it has low toxicity and good pharmacokinetic properties, making it an attractive candidate for further development.
However, one of the limitations of this compound is its relatively high cost, which may limit its use in some research applications. Additionally, its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.
Direcciones Futuras
There are several future directions for the research and development of Tert-butyl 3-(allyloxy)phenylcarbamate. One potential direction is the optimization of its synthesis method to reduce its cost and increase its yield. Another direction is the investigation of its mechanism of action to better understand its potential therapeutic benefits. Additionally, further research is needed to evaluate its safety and efficacy in preclinical and clinical studies.
Métodos De Síntesis
The synthesis of Tert-butyl 3-(allyloxy)phenylcarbamate involves the reaction of tert-butyl carbamate, allyl bromide, and 3-hydroxyacetophenone in the presence of a base catalyst. This method has been optimized to produce high yields of the desired product and has been extensively studied in the literature.
Aplicaciones Científicas De Investigación
Tert-butyl 3-(allyloxy)phenylcarbamate has been used in various scientific research applications, including drug design and development, peptide synthesis, and protein engineering. It has been shown to have potential therapeutic benefits in the treatment of cancer, inflammation, and neurodegenerative diseases.
Propiedades
Fórmula molecular |
C14H19NO3 |
|---|---|
Peso molecular |
249.3 g/mol |
Nombre IUPAC |
tert-butyl N-(3-prop-2-enoxyphenyl)carbamate |
InChI |
InChI=1S/C14H19NO3/c1-5-9-17-12-8-6-7-11(10-12)15-13(16)18-14(2,3)4/h5-8,10H,1,9H2,2-4H3,(H,15,16) |
Clave InChI |
YQVXPDNMXNIRLW-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NC1=CC(=CC=C1)OCC=C |
SMILES canónico |
CC(C)(C)OC(=O)NC1=CC(=CC=C1)OCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[(4-Chloro-2-methylphenoxy)acetyl]-4-methylpiperidine](/img/structure/B250320.png)







![Methyl 4-[(4-ethylbenzoyl)amino]benzoate](/img/structure/B250337.png)

